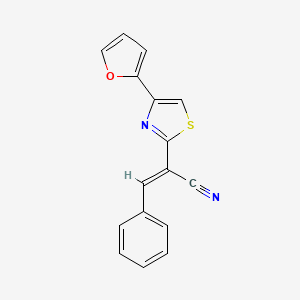

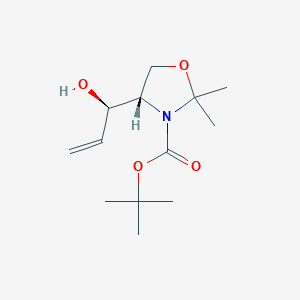

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile and related derivatives typically involves Knoevenagel condensation reactions. For instance, Al-Omran et al. (2011) detailed the synthesis of novel derivatives through the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde, leading to the formation of E-isomers exclusively, demonstrating the specificity of reaction conditions towards the desired isomer formation (Al-Omran, El-Khair, & Mohareb, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Rahmani et al. (2017) performed X-ray powder diffraction to determine the crystal structure of a similar compound, highlighting the importance of structural characterization in understanding compound properties (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound includes participation in various organic reactions, such as nucleophilic addition or substitution. Aleksandrov and El’chaninov (2016) discussed reactions with strong electrophiles, underlining the compound's utility in synthesizing pharmacologically active molecules with furan or thiophene substitutions (Aleksandrov & El’chaninov, 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile derivatives exhibit significant potential in anticancer applications. A study by Matiichuk et al. (2022) demonstrated that certain derivatives showed moderate action against breast cancer cell lines MDA-MB-468 and T-47D, indicating a potential role in cancer treatment (Matiichuk et al., 2022).

Applications in Electrochromic Materials

These compounds have been explored for their utility in electrochromic materials. Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers, demonstrating their potential in electrochromic applications due to their low band-gap values and multichromic properties (Akpinar, Udum, & Toppare, 2013).

Antimicrobial and Antibacterial Agents

These compounds are also significant in the realm of antimicrobial and antibacterial agents. Research by Abdelhamid et al. (2018) showed that pyridines, thiazoles, and other derivatives exhibited high cytotoxicity against certain bacterial strains and cancer cell lines, suggesting a broad spectrum of biological activity (Abdelhamid, Al-Gendey, & Abdelhamid, 2018).

Antinociceptive and Anti-Inflammatory Properties

Selvam et al. (2012) discovered that certain thiazolopyrimidine derivatives synthesized from this compound exhibit significant antinociceptive and anti-inflammatory activities. This opens the possibility of their use in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Eigenschaften

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-13(9-12-5-2-1-3-6-12)16-18-14(11-20-16)15-7-4-8-19-15/h1-9,11H/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZUCAJUDRICFB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)